4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid
Overview
Description
“4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” is a compound used for proteomics research applications . It has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula (C9H12N2O2S) and molecular weight (212.27) . Further details about its physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of polysubstituted derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate were synthesized and showed interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains. These structures serve as a basis for developing new antimycobacterial agents due to their significant antimicrobial efficacy (Yahya Nural et al., 2018).
Applications in Organic Synthesis
Research into the synthesis of complex heterocyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, reveals the utility of related compounds in constructing novel bicyclic systems. These findings highlight the potential for creating diverse molecular structures with varied biological activities (Y. Kharchenko et al., 2008).
Anticancer Research
Hybrid molecules combining pyridine and thiazole moieties have been synthesized and evaluated for their cytotoxic actions against various cancer cell lines. Some derivatives demonstrated high antiproliferative activity, indicating their potential as anticancer agents. Notably, certain compounds exhibited selectivity towards cancer cells, suggesting a promising avenue for developing targeted cancer therapies (I. Ivasechko et al., 2022).
Future Directions
The future directions in the research of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the study of the binding conformation of similar compounds, their potency towards specific targets, and their activity against certain receptors .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets inducing biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXYESYCPEQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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